molecular formula C19H18N6O5 B10947581 4,6-dimethyl-1-[({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-2-oxo-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-1-[({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10947581
M. Wt: 410.4 g/mol
InChI Key: STIJVFRWEJUOHJ-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-1-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound that features a pyridinecarboxamide core with various substituents, including a nitro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-1-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyridinecarboxamide Core: This can be achieved through the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with appropriate amines under dehydrating conditions.

    Introduction of the Nitro-Pyrazole Moiety: This involves the nitration of pyrazole followed by its attachment to the benzoyl group through a nucleophilic substitution reaction.

    Coupling Reactions: The final step involves coupling the nitro-pyrazole benzoyl derivative with the pyridinecarboxamide core using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzoyl Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro-pyrazole moiety suggests potential activity against certain biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological pathways, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-1-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE would depend on its specific application. In a biological context, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro-pyrazole moiety could play a key role in its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE: Lacks the nitro-pyrazole moiety.

    4-NITRO-1H-PYRAZOL-1-YL BENZOYL DERIVATIVES: Similar structure but different core.

Uniqueness

The uniqueness of 4,6-DIMETHYL-1-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE lies in its combination of a pyridinecarboxamide core with a nitro-pyrazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N6O5

Molecular Weight

410.4 g/mol

IUPAC Name

4,6-dimethyl-1-[[3-[(4-nitropyrazol-1-yl)methyl]benzoyl]amino]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H18N6O5/c1-11-6-12(2)24(19(28)16(11)17(20)26)22-18(27)14-5-3-4-13(7-14)9-23-10-15(8-21-23)25(29)30/h3-8,10H,9H2,1-2H3,(H2,20,26)(H,22,27)

InChI Key

STIJVFRWEJUOHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)[N+](=O)[O-])C(=O)N)C

Origin of Product

United States

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